REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH2:16][C:17]([CH3:19])=[CH2:18])[C:5]([OH:15])=[C:6]([CH:14]=1)[C:7]([O:9]CC(C)=C)=[O:8]>C(O)=O>[Br:1][C:2]1[CH:14]=[C:6]([C:7]([OH:9])=[O:8])[C:5]2[O:15][C:17]([CH3:19])([CH3:18])[CH2:16][C:4]=2[CH:3]=1
|
Name
|
2-methyl-2-propenyl 5-bromo-3-(2-methyl-2-propenyl) -2-hydroxybenzoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=C(C(=O)OCC(=C)C)C1)O)CC(=C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
upon heating
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C2=C(CC(O2)(C)C)C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 20% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |